molecular formula C8H17NO2 B8147703 (S)-Methyl 2-amino-4,4-dimethylpentanoate

(S)-Methyl 2-amino-4,4-dimethylpentanoate

Cat. No.: B8147703
M. Wt: 159.23 g/mol
InChI Key: AHLUWXPHJXOHIQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-amino-4,4-dimethylpentanoate is a chiral amino acid derivative. It is commonly used in the synthesis of various pharmaceuticals and biologically active compounds due to its unique structural properties. The compound is characterized by the presence of an amino group, a methyl ester group, and a branched aliphatic chain, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-4,4-dimethylpentanoate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available starting material, 4,4-dimethylpentanoic acid.

    Esterification: The carboxylic acid group of 4,4-dimethylpentanoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4,4-dimethylpentanoate.

    Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to achieve efficient esterification of 4,4-dimethylpentanoic acid with methanol.

    Catalytic Amination: Employing catalytic systems to enhance the amination step, ensuring high yield and purity of the final product.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-4,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the amino and ester groups allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-methylpentanoic acid: Similar structure but lacks the ester group.

    (S)-Methyl 2-amino-3-methylbutanoate: Similar ester functionality but different branching in the aliphatic chain.

    (S)-Methyl 2-amino-4-ethylpentanoate: Similar ester and amino groups but different alkyl substitution.

Uniqueness

(S)-Methyl 2-amino-4,4-dimethylpentanoate is unique due to its specific branching at the 4-position, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals, offering advantages in terms of reactivity and selectivity.

Properties

IUPAC Name

methyl (2S)-2-amino-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9)7(10)11-4/h6H,5,9H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLUWXPHJXOHIQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.